3-(Bromomethyl)naphtho[1,2-B]thiophene

Catalog No.
S15111750
CAS No.
62615-58-1
M.F
C13H9BrS
M. Wt
277.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)naphtho[1,2-B]thiophene

CAS Number

62615-58-1

Product Name

3-(Bromomethyl)naphtho[1,2-B]thiophene

IUPAC Name

3-(bromomethyl)benzo[g][1]benzothiole

Molecular Formula

C13H9BrS

Molecular Weight

277.18 g/mol

InChI

InChI=1S/C13H9BrS/c14-7-10-8-15-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-6,8H,7H2

InChI Key

GBJPCZLFBASZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC=C3CBr

3-(Bromomethyl)naphtho[1,2-B]thiophene is a polycyclic aromatic compound characterized by the presence of a bromomethyl group attached to the naphtho[1,2-B]thiophene structure. This compound belongs to a class of sulfur-containing heterocycles, which are notable for their unique electronic properties and potential applications in organic electronics and materials science. The molecular formula for 3-(Bromomethyl)naphtho[1,2-B]thiophene is C12H9BrS, and its structure features a fused ring system that combines naphthalene and thiophene units, contributing to its stability and reactivity.

Due to the presence of both the bromomethyl group and the thiophene moiety. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The naphtho[1,2-B]thiophene framework can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: The bromomethyl group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to form more complex structures with other aromatic compounds.

The synthesis of 3-(Bromomethyl)naphtho[1,2-B]thiophene can be achieved through several methods:

  • Bradsher Cyclization: This method involves the cyclization of appropriate precursors under acidic conditions to form the naphtho[1,2-B]thiophene framework. Recent advancements have optimized this process by utilizing copper-catalyzed cross-coupling techniques to minimize harsh reaction conditions and improve yields .
  • Electrophilic Bromination: The introduction of the bromomethyl group can be accomplished through electrophilic bromination of naphtho[1,2-B]thiophene using brominating agents such as N-bromosuccinimide .
  • Functionalization Reactions: Following the initial synthesis, further functionalization can be performed using nucleophiles or via cross-coupling methods to create a variety of derivatives.

3-(Bromomethyl)naphtho[1,2-B]thiophene has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it may serve as a building block for organic semiconductors or photovoltaic materials.
  • Material Science: Its unique structure could be useful in the development of advanced materials with specific optical or electronic characteristics.
  • Pharmaceuticals: As a precursor for biologically active compounds, it may find applications in drug discovery and development.

Interaction studies involving 3-(Bromomethyl)naphtho[1,2-B]thiophene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a versatile building block in organic synthesis. Investigations into its interactions with biological molecules could provide insights into its pharmacological potential.

Several compounds are structurally or functionally similar to 3-(Bromomethyl)naphtho[1,2-B]thiophene. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
3-(Chloromethyl)naphtho[1,2-B]thiopheneHalogenated derivativeSimilar structure but with chlorine instead of bromine
Naphtho[2,3-b]thiopheneParent compoundLacks bromomethyl group; serves as a base structure
5-Bromo-2-thiophenecarboxylic acidCarboxylic acid derivativeContains carboxylic acid functionality; different reactivity
6-Bromo-4-methoxybenzo[b]thiopheneMethoxy-substitutedDifferent substitution pattern affecting properties

The unique feature of 3-(Bromomethyl)naphtho[1,2-B]thiophene lies in its specific combination of halogenation and thiophene fusion, which may impart distinct electronic and chemical properties compared to its analogs.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

275.96083 g/mol

Monoisotopic Mass

275.96083 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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